![molecular formula C14H21NO2 B1242562 2-Methylheptyl isonicotinate](/img/structure/B1242562.png)
2-Methylheptyl isonicotinate
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Overview
Description
2-Methylheptyl isonicotinate is a natural product found in Bacteria and Streptomyces with data available.
Scientific Research Applications
1. Molecular Identification and Anti-Microbial Properties
(R)-2-methylheptyl isonicotinate has been identified as a potent anti-microbial agent against several clinically relevant pathogens. Its structure was recently resolved, highlighting its significance in the realm of natural products with antimicrobial properties (Ponnapalli et al., 2018).
2. Fungicidal Activity
This compound has been found to exhibit significant activity against various phytopathogenic fungi. Research indicates its effectiveness in combating chalkbrood disease, a fungal affliction in bees, suggesting its potential application in agricultural and environmental sciences (Huras et al., 2017).
3. Antibacterial Efficacy
Synthesized variants of (R)-2-methylheptyl isonicotinate have been evaluated for antibacterial activity, providing insights into its potential use as an antibacterial agent. This research contributes to the understanding of its applications in combating bacterial infections (Cao et al., 2015).
4. Pest Management
Methyl isonicotinate, a related compound, has been explored for its application in thrips pest management. Its effectiveness as a non-pheromone semiochemical for controlling thrips in various crops marks a significant contribution to integrated pest management strategies (Teulon et al., 2017).
5. Tuberculostatic Properties
Quantitative structure-activity studies of isonicotinic acid hydrazides, which include compounds like 2-methylheptyl isonicotinate, have provided insights into their application as tuberculostatic drugs. This research enhances the understanding of their role in tuberculosis treatment (Seydel et al., 1976).
properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-methylheptyl pyridine-4-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-12(2)11-17-14(16)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
SJGJCJLSSXJWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)COC(=O)C1=CC=NC=C1 |
synonyms |
2-methylheptyl isonicotinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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